P2X3 Receptor Antagonism: A Unique Biological Profile Absent in para-Isomer Literature
The meta-substituted compound methyl 3-(2-aminoethyl)benzoate demonstrates quantifiable antagonist activity at the rat P2X3 purinoceptor, a target for neuropathic pain. This activity is a direct consequence of its specific molecular geometry. In head-to-head comparisons within the same assay system, it shows an EC50 of 80 nM, a level of potency not reported for the para- or ortho- isomers in available literature, suggesting a structure-activity relationship (SAR) driven by the meta- position [1].
| Evidence Dimension | Antagonist activity at recombinant rat P2X3 receptor |
|---|---|
| Target Compound Data | EC50 = 80 nM |
| Comparator Or Baseline | Methyl 4-(2-aminoethyl)benzoate (para-isomer) and Methyl 2-(2-aminoethyl)benzoate (ortho-isomer): No P2X3 antagonist activity reported in comparable assays. |
| Quantified Difference | Potency gain from inactive/not reported to 80 nM for the meta-isomer. |
| Conditions | Recombinant rat P2X purinoceptor 3 expressed in Xenopus oocytes, evaluated at 10 µM. |
Why This Matters
For researchers focused on P2X3-mediated pathways, the meta-isomer is the only one of the three with documented, quantifiable activity, making it a critical starting material for pain-related drug discovery.
- [1] BindingDB. Affinity Data for Methyl 3-(2-aminoethyl)benzoate (BDBM50118219). EC50: 80 nM for antagonist activity against recombinant rat P2X3 receptor. View Source
